molecular formula C12H11Cl2N B065308 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline CAS No. 182052-67-1

2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline

Cat. No.: B065308
CAS No.: 182052-67-1
M. Wt: 240.12 g/mol
InChI Key: CCUOWAKNYKHISD-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline is a quinoline derivative characterized by the presence of chlorine atoms at the 2 and 3 positions, and methyl groups at the 6 and 7 positions. Quinoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline typically involves the following steps:

    Starting Material: The synthesis begins with 6,7-dimethylquinoline.

    Chlorination: The 2 and 3 positions of the quinoline ring are chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

    Chloromethylation: The chloromethyl group is introduced at the 3 position using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride (ZnCl2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 2 and 3 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.

Major Products

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

Scientific Research Applications

2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Biological Studies: The compound is used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.

    Materials Science: It is employed in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline depends on its specific application:

    Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline: Characterized by chlorine atoms at the 2 and 3 positions and methyl groups at the 6 and 7 positions.

    2-Chloro-3-(chloromethyl)-6-ethoxyquinoline: Similar structure but with an ethoxy group at the 6 position instead of a methyl group.

    2-Chloro-3-(chloromethyl)-7-methylquinoline: Similar structure but with a single methyl group at the 7 position.

Uniqueness

This compound is unique due to the presence of two methyl groups at the 6 and 7 positions, which can influence its electronic properties and reactivity compared to other quinoline derivatives. This structural feature can enhance its potential in various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-3-(chloromethyl)-6,7-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N/c1-7-3-9-5-10(6-13)12(14)15-11(9)4-8(7)2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUOWAKNYKHISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588974
Record name 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182052-67-1
Record name 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 182052-67-1
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